REACTION_SMILES
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[C:21]([O-:22])(=[O:23])[CH3:24].[Cl:12][CH2:13][C:14](=[O:15])[O:16][CH3:17].[F:1][C:2]([c:3]1[cH:4][c:5]([NH2:6])[cH:7][cH:8][cH:9]1)([F:10])[F:11].[Na+:25].[OH2:18].[OH2:19].[OH2:20]>>[F:1][C:2]([c:3]1[cH:4][c:5]([NH:6][CH2:13][C:14](=[O:15])[O:16][CH3:17])[cH:7][cH:8][cH:9]1)([F:10])[F:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Nc1cccc(C(F)(F)F)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)CNc1cccc(C(F)(F)F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |